KI696 isomer
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Overview
Description
KI696 isomer is a high-affinity probe that disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2). This compound is known for its potent and selective inhibition of the KEAP1/NRF2 interaction, which plays a crucial role in cellular defense mechanisms against oxidative stress .
Preparation Methods
The synthesis of KI696 isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
KI696 isomer undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
KI696 isomer has a wide range of scientific research applications, including:
Chemistry: It is used as a probe to study the KEAP1/NRF2 interaction and its role in oxidative stress response.
Biology: this compound is utilized in cellular studies to investigate the regulation of NRF2 and its downstream targets.
Medicine: The compound has potential therapeutic applications in diseases related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and cancer.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting the KEAP1/NRF2 pathway
Mechanism of Action
KI696 isomer exerts its effects by binding to the Kelch domain of KEAP1, thereby preventing the interaction between KEAP1 and NRF2. This inhibition leads to the stabilization and nuclear translocation of NRF2, which subsequently activates the transcription of antioxidant response element (ARE)-dependent genes. These genes play a crucial role in cellular defense against oxidative stress and inflammation .
Comparison with Similar Compounds
KI696 isomer is unique in its high affinity and selectivity for the KEAP1/NRF2 interaction. Similar compounds include:
ML334: A transmembrane and potent NRF2 activator that inhibits KEAP1/NRF2 protein interactions.
Sulforaphane: Derived from cruciferous vegetables, it has shown anticancer and cardioprotective activities by activating NRF2.
Brusatol: A natural product that inhibits NRF2 and has been studied for its potential therapeutic applications
This compound stands out due to its specific targeting of the KEAP1 Kelch domain and its high affinity, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
The KI696 isomer, a less active variant of the compound KI696, has garnered attention for its role in modulating the KEAP1-NRF2 signaling pathway, which is critical in cellular responses to oxidative stress. This article delves into the biological activities of the this compound, highlighting its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C₃₈H₃₀N₄O₆S
- Molecular Weight : 550.63 g/mol
- CAS Number : 1799974-69-8
The primary mechanism through which the this compound exerts its biological effects is by disrupting the interaction between KEAP1 (Kelch-like ECH-associated protein 1) and NRF2 (nuclear factor erythroid 2-related factor 2). This disruption leads to the stabilization and subsequent nuclear translocation of NRF2, allowing it to activate various cytoprotective genes.
Key Findings:
- Affinity : KI696 shows a high affinity for the KEAP1 Kelch domain with an inhibition constant (Kd) of approximately 1.3 nM, indicating strong binding capabilities that facilitate its action on NRF2 .
- Gene Activation : In vitro studies demonstrate that KI696 induces the expression of NRF2-dependent genes such as NQO1 and GCLM in normal human bronchial epithelial cells .
Biological Activity in Vivo
Research indicates that the this compound can positively influence oxidative stress responses in vivo. For example:
- Gene Expression : Administration of KI696 results in dose-dependent expression of several protective genes, including Nqo1 and Ho-1, with effective concentrations ranging from 25.7 to 44.1 µmol/kg .
- Pulmonary Protection : In animal models, KI696 has been shown to mitigate ozone-induced pulmonary inflammation and restore depleted levels of glutathione (GSH) in the lungs .
Comparative Activity Table
Compound | Affinity (Kd) | EC50 (µmol/kg) | Key Effects |
---|---|---|---|
This compound | 1.3 nM | 44.0 (Nqo1) | Induces NRF2 nuclear translocation |
25.7 (Ho-1) | Attenuates pulmonary inflammation | ||
33.8 (Txnrd1) | Restores lung GSH levels | ||
28.4 (Gclc) | Activates cytoprotective gene expression |
Study on Antioxidant Response
A study explored the effects of various compounds on KEAP1-NRF2 signaling, where KI696 was highlighted as a potent modulator capable of enhancing antioxidant responses under oxidative stress conditions. The results indicated that treatment with KI696 led to significant reductions in markers of oxidative damage in cellular models .
PROTAC Development
Research efforts have also focused on utilizing KI696 as a recruitment handle for targeted protein degradation (TPD). By linking it to E3 ligase ligands, researchers aimed to develop bifunctional molecules that could effectively degrade specific proteins while simultaneously activating NRF2 pathways . This approach has potential implications for cancer therapy by targeting oncogenic proteins while enhancing cellular defenses against oxidative stress.
Properties
IUPAC Name |
(3R)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNGJXBUEQNFBQ-XMSQKQJNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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